(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane is an organic compound that features a brominated aromatic ring, a methoxy group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then reacted with (2-bromoethoxy)trimethylsilane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring and methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the synthesis of biologically active compounds for medicinal research.
Mechanism of Action
The mechanism of action of (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilane group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: A precursor in the synthesis of (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane.
2-Bromo-5-methoxybenzaldehyde: Another brominated aromatic compound with similar reactivity.
1-Bromo-2-(2-methoxyethoxy)ethane: A compound with a similar ether linkage and bromine atom.
Uniqueness
This compound is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO3Si/c1-15-12-6-5-11(14)9-13(12)17-10-16-7-8-18(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOPZPFOSZNANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCOCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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